5-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
5-(oxiran-2-ylmethoxy)quinoline is a chemical compound classified as a quinoline derivative. This molecule exhibits promising properties for several research fields, including biophysical, chemical, and biological sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-ylmethoxy)quinoline involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction typically requires a catalyst such as tetrabutylammonium bromide to increase the rate of reaction . The process involves stirring the reactants at room temperature for a specified period, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(oxiran-2-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: Substituted quinoline derivatives with various functional groups attached to the epoxide ring.
Scientific Research Applications
5-(oxiran-2-ylmethoxy)quinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The epoxide ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-quinoline-4-carboxylic acid
- 2-[(2E)-3-(2-quinolinyl)-2-propenyl]quinoline
- 2-(4-fluorophenyl)oxirane
- 2-(4-bromophenyl)oxirane
- 2-(4-chlorophenyl)oxirane
Uniqueness
5-(oxiran-2-ylmethoxy)quinoline is unique due to its combination of a quinoline core and an epoxide ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
129717-21-1 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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